molecular formula C6H8OS B085443 2-Methyl-5-(methylthio)furan CAS No. 13678-59-6

2-Methyl-5-(methylthio)furan

Cat. No. B085443
CAS RN: 13678-59-6
M. Wt: 128.19 g/mol
InChI Key: RESBOJMQOGJOMW-UHFFFAOYSA-N
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Description

MMTF is an organosulfur compound that has garnered attention in synthetic chemistry due to its versatile applications and potential in creating biobased materials and novel synthetic routes. The compound's structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Synthesis Analysis

Research efforts have focused on developing efficient synthetic routes for MMTF and related compounds. For instance, Yi Jiang et al. (2014) explored the enzymatic polymerization of biobased furan polyesters, utilizing 2,5-bis(hydroxymethyl)furan as a monomer, which demonstrates the potential of furan derivatives in creating sustainable polymeric materials (Jiang et al., 2014). Additionally, Guodong Yin et al. (2008) provided a novel approach to synthesize 3-methylthio-substituted furans, showcasing the versatility of furan compounds in chemical synthesis (Yin et al., 2008).

Molecular Structure Analysis

The molecular structure of MMTF and its derivatives plays a critical role in their chemical behavior and application. The X-ray crystal structure determinations, as discussed in various studies, provide insights into the molecular arrangements and potential reactivity patterns of these compounds. For example, the structural analysis of different furan derivatives helps in understanding their physical properties and reactivity towards various chemical reactions.

Chemical Reactions and Properties

MMTF undergoes a range of chemical reactions, highlighting its reactivity and potential in synthetic chemistry. Studies such as those by M. Neuenschwander and C. Bacilieri (2000) on the reaction of 5-(Methylthio)pent-2-en-4-inal with HCl have uncovered surprising reaction pathways, revealing the compound's complex chemistry (Neuenschwander & Bacilieri, 2000).

Physical Properties Analysis

The physical properties of MMTF, including its boiling point, melting point, solubility, and stability, are essential for its application in various chemical processes. The enzymatic polymerization study by Jiang et al. (2014) also sheds light on the physical properties of furan-based polyesters, indicating the material characteristics that can be expected from furan derivatives (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of MMTF, such as its reactivity with different chemical agents, stability under various conditions, and potential as a building block in organic synthesis, are of significant interest. The work by Guodong Yin et al. (2008) on the synthesis of 3-methylthio-substituted furans exemplifies the chemical versatility and potential applications of MMTF in synthesizing complex organic molecules (Yin et al., 2008).

Scientific Research Applications

  • Synthesis of Complex Molecules : 2-Methyl-5-(methylthio)furan is utilized in the synthesis of complex molecules, such as the Stemona alkaloid stenine. This process involves an intramolecular Diels-Alder reaction and a subsequent 1,2-methylthio shift, demonstrating the compound's utility in constructing intricate molecular architectures (Padwa & Ginn, 2005).

  • Development of Fluorescent Compounds : This compound has been used in the synthesis of highly fluorescent and water-soluble compounds, such as N,N′-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide, indicating its potential in creating new fluorescent materials (Boobalan, Imran, & Nagarajan, 2012).

  • Corrosion Inhibition : Derivatives of 2-Methyl-5-(methylthio)furan, such as 2-(p-toluidinylmethyl)-5-methyl furan, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies highlight its potential applications in materials protection and maintenance (Khaled & El-maghraby, 2014).

  • Synthesis of Biobased Polyesters : 2-Methyl-5-(methylthio)furan derivatives are used in the enzymatic synthesis of novel biobased polyesters, showing potential in sustainable materials development (Jiang et al., 2014).

  • Investigation of Reaction Mechanisms : Research on the reactions of methylthiofurans, including 2-Methyl-5-(methylthio)furan, contributes to a deeper understanding of organic reaction mechanisms, which is fundamental in the field of organic chemistry (Eugster et al., 1981).

  • Biofuel Research : Studies have been conducted on the pyrolysis of 2-methylfuran and its derivatives, including 2-Methyl-5-(methylthio)furan, to understand their behavior as potential biofuels (Weiser, Weber, & Olzmann, 2019).

Safety And Hazards

2-Methyl-5-(methylthio)furan poses a moderate fire hazard when exposed to heat or flame . Its vapor forms an explosive mixture with air . Heating may cause expansion or decomposition leading to violent rupture of containers .

properties

IUPAC Name

2-methyl-5-methylsulfanylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-3-4-6(7-5)8-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESBOJMQOGJOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065578
Record name Furan, 2-methyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow to yellow; strong sulfuraceous, burnt odour, coffee, alliaceous taste
Record name 2-Methyl-5-(methylthio)furan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

66.00 to 67.00 °C. @ 23.00 mm Hg
Record name 2-Methyl-5-(methylthio)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041566
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in corn oil, Miscible at room temperature (in ethanol)
Record name 2-Methyl-5-(methylthio)furan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.055-1.059/ (20°)
Record name 2-Methyl-5-(methylthio)furan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-5-(methylthio)furan

CAS RN

13678-59-6
Record name 2-Methyl-5-(methylthio)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13678-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl 5-(methyl thio) furan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-methyl-5-(methylthio)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furan, 2-methyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(methylthio)furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYL 5-(METHYL THIO) FURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Z7B950JJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-5-(methylthio)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041566
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2-Methyl-5-(methylthio) furan was evaluated for genotoxicity, repeated dose toxicity, …
A Mattia, AG Renwick - inchem.org
The Committee evaluated a group of 33 flavouring agents that includes thiofuran and thiofurfuryl derivatives (see Table 1), using the Procedure for the Safety Evaluation of Flavouring …
Number of citations: 2 www.inchem.org
C Thomas, F Mercier, P Tournayre, JL Martin… - Food chemistry, 2014 - Elsevier
The aim of this work was to identify and gain further knowledge on the origin of sulfur compounds present in the volatile fraction of cooked ham, and on their role in the aroma of this …
Number of citations: 51 www.sciencedirect.com
EFSA Panel on Food Contact Materials, Enzymes … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 2 efsa.onlinelibrary.wiley.com
C Yang, HL Song, F Chen - Journal of food science, 2012 - Wiley Online Library
This study is about reaction condition optimization and exploration of the general pathway of GSH‐participating Maillard reaction. Response surface methodology (RSM) is used to …
Number of citations: 24 ift.onlinelibrary.wiley.com
S Yalman, T Trapp, C Vetter, F Popa… - Journal of Agricultural …, 2023 - ACS Publications
Basidiomycota are natural sources of aroma compounds. When grown in submerged cultures, the fungus Laetiporus montanus (LMO) forms a spicy and meat-like aroma. It thus …
Number of citations: 2 pubs.acs.org
TH Yu, CT Ho - Journal of agricultural and food chemistry, 1995 - ACS Publications
Methionine and methionine sulfoxide were mixed with or without glucose in distilled water, individually. These solutions were heated in closed sample cylinders at 180 C for 1 h. The …
Number of citations: 76 pubs.acs.org
Y Wang, J Xie, C Zhang, Y Xu… - Flavour and Fragrance …, 2022 - Wiley Online Library
The effect of lipid level and reaction temperature and time on the heated cysteine‐xylose reaction to form meaty flavours was investigated. The presence of 1% or 2% methyl linoleate …
Number of citations: 8 onlinelibrary.wiley.com
O Mandin, SC Duckham, JM Ames - Journal of agricultural and …, 1999 - ACS Publications
The volatile reaction products of aqueous mixtures comprising combinations of methionine, glucose, linoleic acid, and starch heated in a modified Likens−Nickerson apparatus were …
Number of citations: 35 pubs.acs.org
T Zou, L Kang, C Yang, H Song, Y Liu - LWT, 2019 - Elsevier
This study aims to investigate the Maillard reaction products (MRPs) generated between enzymatic beef hydrolysated sulphur-containing oligopeptides and xylose subjected to heat …
Number of citations: 30 www.sciencedirect.com

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